The unique properties of Penfluoron have garnered interest in various scientific research fields, including:
Penfluron is a chemical compound classified as a benzoylphenylurea derivative, primarily recognized for its insecticidal properties. Its chemical formula is C₁₃H₁₃ClF₂N₂O, and it is often utilized in agricultural applications to control pest populations, particularly in crops. Penfluron functions by disrupting the insect's growth and development, specifically targeting the chitin synthesis process, which is crucial for insect exoskeleton formation .
The synthesis of penfluron typically involves several steps, including:
Penfluron is primarily used in agriculture for pest control. Its applications include:
Penfluron shares structural and functional similarities with several other compounds within the benzoylphenylurea class. Here are some notable comparisons:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Diflubenzuron | High | Inhibits chitin synthesis | More widely studied for resistance |
| Teflubenzuron | High | Inhibits chitin synthesis | Known for environmental persistence |
| Benzoylurea | Moderate | Growth regulator for insects | Less potent than penfluron |
Penfluron's uniqueness lies in its specific halogen substitutions (chlorine and fluorine), which enhance its potency and selectivity against certain pests compared to its analogs .
Penfluron, also known as 2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide, is a benzoylphenylurea derivative with insecticidal properties [1]. The molecular formula of Penfluron is C15H9F5N2O2, with a molecular weight of 344.24 g/mol [1] [7]. This compound belongs to the class of benzoylphenylurea insecticides, which function as chitin synthesis inhibitors in target insects [26].
The structural characteristics of Penfluron feature a central urea linkage (-NH-CO-NH-) that connects two aromatic rings: a 2,6-difluorobenzene moiety and a 4-(trifluoromethyl)phenyl group [1] [7]. The urea functionality shows a certain degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogens into the adjacent carbonyl group [21]. This structural arrangement is crucial for the compound's biological activity as a chitin synthesis inhibitor [26].
The molecule contains a total of five fluorine atoms: two as substituents at positions 2 and 6 of one benzene ring, and three as part of the trifluoromethyl group attached to the para position of the second benzene ring [1]. These fluorine atoms contribute significantly to the compound's physicochemical properties, including its lipophilicity and metabolic stability [7] [31].
Table 1: Structural Characteristics of Penfluron
| Property | Value |
|---|---|
| Molecular Formula | C15H9F5N2O2 |
| Molecular Weight | 344.24 g/mol |
| IUPAC Name | 2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide |
| CAS Number | 35367-31-8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 24 |
The structural integrity of Penfluron is maintained by the rigid aromatic rings and the relatively planar urea linkage [21]. The presence of fluorine atoms enhances the compound's stability and contributes to its specific physicochemical profile, which is characteristic of fluorinated organic compounds [6] [17].
The crystal structure of Penfluron has been partially characterized and is registered in the Cambridge Structural Database with CCDC Number 253029 [1]. X-ray crystallographic studies have been conducted using single crystal X-ray diffraction methods, which is the standard approach for determining molecular arrangements in the solid state [14] [15].
Stereochemically, Penfluron is an achiral molecule as it does not contain any stereogenic centers [1] [4]. The absence of chiral centers simplifies its structural analysis and ensures that the compound does not exist as enantiomers [6]. The planar nature of the urea linkage and the aromatic rings contributes to the overall molecular geometry [21].
In the crystal lattice, Penfluron molecules likely form intermolecular hydrogen bonds through the N-H...O=C interactions of the urea moiety [21]. This hydrogen bonding network is a common feature in urea derivatives and plays a significant role in determining the three-dimensional packing arrangement in the crystal structure [21] [30].
Table 2: Crystal Structure Information for Penfluron
| Property | Value | Notes |
|---|---|---|
| Crystal System | Not fully characterized in available literature | Limited crystallographic data available in public domain |
| Space Group | Not fully characterized in available literature | Limited crystallographic data available in public domain |
| CCDC Number | 253029 | Crystal structure data available in Cambridge Structural Database |
| X-ray Diffraction Method | Single crystal X-ray diffraction | Standard method for crystal structure determination |
| Structure Determination | Direct methods | Common method for solving crystal structures |
| Molecular Packing | Likely stabilized by intermolecular hydrogen bonding | Based on typical packing arrangements of similar urea derivatives |
The crystal structure analysis of benzoylphenylurea compounds like Penfluron typically reveals that they adopt a trans-trans conformation with respect to the urea linkage in the solid state [21] [30]. This conformation is energetically favorable and allows for optimal intermolecular interactions in the crystal lattice [21].
Penfluron exists as a solid at room temperature, which is consistent with its molecular weight and structural features [7]. Although specific melting and boiling points for Penfluron are not extensively documented in the available literature, its physical state can be inferred from its chemical structure and the properties of similar benzoylphenylurea compounds [26] [31].
The stability of Penfluron is influenced by the presence of fluorine atoms in its structure [12]. Fluorinated organic compounds generally exhibit enhanced thermal and chemical stability compared to their non-fluorinated counterparts [12] [24]. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the overall stability of the molecule [17].
Table 3: Physical Properties and Stability Parameters of Penfluron
| Property | Value | Source/Notes |
|---|---|---|
| Physical State | Solid | Based on chemical structure |
| Storage Condition | Room Temperature | From ChemBK database |
| Stability | Thermally stable at room temperature | Based on similar benzoylphenylurea compounds |
| Stereochemistry | Achiral (no stereogenic centers) | Based on molecular structure analysis |
The thermal stability of Penfluron is expected to be relatively high due to the presence of fluorine substituents [12]. Fluorinated compounds often demonstrate resistance to thermal degradation, which is an important consideration for storage and handling [24]. The stability of the urea linkage in Penfluron may be affected by extreme pH conditions, as urea derivatives can undergo hydrolysis under strongly acidic or basic conditions [21].
Environmental factors such as light, humidity, and oxidizing agents may influence the long-term stability of Penfluron [12]. However, the compound is expected to be stable under normal storage conditions, as indicated by its recommended storage at room temperature [7].
The solubility profile of Penfluron is characteristic of fluorinated benzoylphenylurea compounds, showing limited solubility in water but good solubility in various organic solvents [7] [18]. This solubility behavior is consistent with the compound's relatively high lipophilicity, as indicated by its octanol-water partition coefficient (Log P) value of 4.0 [1] [10].
The poor water solubility of Penfluron can be attributed to its hydrophobic character, which is enhanced by the presence of fluorine atoms and aromatic rings in its structure [10] [19]. Conversely, the compound exhibits good to excellent solubility in organic solvents, particularly in halogenated and aprotic solvents [18].
Table 4: Solubility Profile of Penfluron in Various Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Poor solubility | Based on high LogP value (4.0) |
| Methanol | Moderately soluble | Based on behavior of similar benzoylphenylureas |
| Ethanol | Moderately soluble | Based on behavior of similar benzoylphenylureas |
| Acetone | Soluble | Based on behavior of similar benzoylphenylureas |
| Acetonitrile | Soluble | Based on behavior of similar benzoylphenylureas |
| Dichloromethane | Highly soluble | Based on behavior of similar fluorinated compounds |
| Chloroform | Highly soluble | Based on behavior of similar fluorinated compounds |
| Dimethyl sulfoxide | Highly soluble | Based on behavior of similar benzoylphenylureas |
| n-Hexane | Poor solubility | Based on polarity considerations |
| Toluene | Moderately soluble | Based on behavior of similar aromatic compounds |
The partition coefficient (Log P) is a critical parameter that influences the environmental fate and biological activity of organic compounds [10]. For Penfluron, the calculated Log P value of 4.0 indicates a significant preference for lipophilic environments over aqueous media [1] [19]. This high lipophilicity is consistent with the compound's structure, which contains multiple fluorine atoms and aromatic rings [10].
Table 5: Partition Coefficients of Penfluron
| Partition System | Value | Method/Source |
|---|---|---|
| Octanol/Water (Log P) | 4.0 | Computed by XLogP3 (PubChem) |
| Estimated Log D (pH 7.4) | ~4.0 (at physiological pH) | Estimated based on Log P (no ionizable groups at physiological pH) |
| Estimated Log S (Aqueous Solubility) | ~-5.5 (low water solubility) | Estimated based on Log P and molecular weight |
The high Log P value of Penfluron has implications for its environmental behavior, including potential bioaccumulation and soil adsorption properties [10] [19]. The compound's limited water solubility and high lipophilicity also influence its formulation requirements for practical applications [26].
The spectroscopic and spectrometric characteristics of Penfluron provide valuable information for its identification and structural confirmation [17] [23]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry, can be employed to analyze this compound [17] [28].
In infrared spectroscopy, Penfluron exhibits characteristic absorption bands associated with its functional groups [23]. The carbonyl stretching vibrations of the urea moiety typically appear in the region of 1650-1700 cm⁻¹, while N-H stretching vibrations are observed at approximately 3300-3500 cm⁻¹ [23]. The C-F stretching vibrations, which are distinctive for fluorinated compounds, are generally found in the range of 1000-1400 cm⁻¹ [17] [23].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure of Penfluron [17]. In ¹H NMR, the aromatic protons appear in the region of 7-8 ppm, while the N-H protons of the urea linkage typically resonate at approximately 8-10 ppm [17]. The ¹⁹F NMR spectrum of Penfluron is particularly informative, showing distinct signals for the different fluorine environments in the molecule (2,6-difluoro and trifluoromethyl groups) [17].
Table 6: Spectroscopic Characteristics of Penfluron
| Spectroscopic Method | Characteristic Features | Notes |
|---|---|---|
| IR Spectroscopy | C=O stretching (amide) at ~1650-1700 cm⁻¹; N-H stretching at ~3300-3500 cm⁻¹; C-F stretching at ~1000-1400 cm⁻¹ | Characteristic bands for urea derivatives and fluorinated aromatics |
| UV-Vis Spectroscopy | Absorption maxima likely in the UV region due to aromatic rings and conjugated carbonyl groups | Exact values not reported in available literature |
| NMR Spectroscopy (¹H) | Aromatic protons in the region of 7-8 ppm; N-H protons at ~8-10 ppm | Exact values not reported in available literature |
| NMR Spectroscopy (¹⁹F) | Multiple signals for the different fluorine environments (2,6-difluoro and CF₃ groups) | ¹⁹F NMR would show distinct signals for the different fluorine environments |
| NMR Spectroscopy (¹³C) | Carbonyl carbons at ~160-170 ppm; aromatic carbons at ~110-140 ppm; CF₃ carbon at ~120-125 ppm | ¹³C NMR would show complex splitting patterns due to C-F coupling |
| Mass Spectrometry | Molecular ion peak at m/z 344; fragmentation pattern characteristic of benzoylphenylureas | Fragmentation would likely involve cleavage at the urea linkage |
Mass spectrometry is a valuable technique for confirming the molecular weight and structural features of Penfluron [28]. The molecular ion peak is expected at m/z 344, corresponding to the molecular weight of the compound [1] [28]. The fragmentation pattern typically involves cleavage at the urea linkage, producing characteristic fragment ions that can be used for identification purposes [28].